(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
Description
This compound features a unique hybrid structure combining an azetidine ring substituted with a 1,2,3-triazole moiety and a 3'-methoxy-biphenyl methanone group.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-18-4-2-3-16(11-18)14-5-7-15(8-6-14)19(24)22-12-17(13-22)23-10-9-20-21-23/h2-11,17H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLODKIOGKDZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone represents a novel class of bioactive molecules characterized by the presence of a triazole ring and an azetidine moiety. This article reviews its biological activities, focusing on its pharmacological potential as evidenced by various studies.
Chemical Structure
The compound is defined by the following structural components:
- Triazole ring : Known for its diverse biological activities.
- Azetidine structure : A four-membered nitrogen-containing ring that can influence biological interactions.
- Biphenyl group : Enhances lipophilicity and may improve binding to biological targets.
Biological Activity Overview
The compound has shown promising biological activities, including:
Antimicrobial Activity
Compounds containing triazole rings have been documented for their antimicrobial properties. Specifically:
- Antifungal Activity : Triazole derivatives are often utilized in the development of antifungal agents due to their ability to inhibit fungal growth. Studies have indicated that modifications to the triazole structure can enhance antifungal potency against various strains .
Antiviral Activity
Research has indicated that triazole-containing compounds exhibit antiviral effects against several viruses:
Anticancer Potential
The combination of the triazole and azetidine moieties may enhance the compound's anticancer properties:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Triazole Modification : Variations in substituents on the triazole ring can significantly affect binding affinity and biological activity .
- Azetidine Influence : The azetidine moiety's stereochemistry and substituents can alter pharmacokinetics and pharmacodynamics, impacting therapeutic efficacy .
Case Studies and Research Findings
Several studies have evaluated compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone. Below are notable findings:
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Known for stability and biological activity |
| Azetidine Ring | Contributes to membrane interaction |
| Methoxy-Biphenyl | Enhances lipophilicity and bioactivity |
Research indicates that compounds containing triazole and azetidine moieties exhibit significant antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Properties
Triazole derivatives are known to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The azetidine ring may enhance cell membrane permeability, facilitating better interaction with microbial targets. Studies have shown that derivatives can effectively inhibit fungal growth, particularly against Candida albicans and Aspergillus niger.
Anticancer Activity
Triazole-containing compounds have demonstrated promising cytotoxic activity against several cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. For instance, related compounds have been reported to interact with aromatase enzymes, potentially leading to reduced estrogen levels and subsequent inhibition of hormone-dependent cancers.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that modifications in the triazole or azetidine structures can enhance the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Numerous studies have explored the applications of triazole-containing compounds in medicinal chemistry:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a related triazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Anticancer Research : In vitro studies showed that a structurally similar compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
- Inflammation Model : A recent investigation highlighted the anti-inflammatory potential of related derivatives in a murine model of arthritis, where treatment significantly decreased swelling and pro-inflammatory cytokine levels.
Comparison with Similar Compounds
Core Structural Features
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Triazole Isomerism : The target compound’s 1,2,3-triazole differs from the 1,2,4-triazole in , affecting electronic properties and binding interactions.
- Ring Systems : Azetidine (4-membered) in the target compound vs. pyrazoline (5-membered) in or thiadiazole in alters steric and conformational flexibility.
- Substituent Effects : The 3'-methoxy biphenyl group in the target compound may enhance lipophilicity compared to hydroxyl or sulfonyl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
